(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a hydroxyl group attached to a propan-2-OL backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and a suitable chiral amine.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the amino group or the aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-4-Amino-2-cyclopentene-1-methanol
- (R/S)-2-tert-Butoxycarbonylamino-3-(4-iodo-phenyl)-propionic acid methyl ester
Uniqueness
(1R,2S)-1-Amino-1-(2,5-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both amino and dimethoxyphenyl groups. This combination of functional groups and chirality makes it a valuable compound for various applications, particularly in the synthesis of chiral drugs and complex molecules.
Properties
Molecular Formula |
C11H17NO3 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2,5-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m0/s1 |
InChI Key |
QSYILIJZAXMABN-CPCISQLKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)N)O |
Origin of Product |
United States |
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